molecular formula C9H9Cl2NO4S B2659691 3-{[(2,6-Dichlorophenyl)sulfonyl]amino}propanoic acid CAS No. 612042-78-1

3-{[(2,6-Dichlorophenyl)sulfonyl]amino}propanoic acid

Cat. No.: B2659691
CAS No.: 612042-78-1
M. Wt: 298.13
InChI Key: ALZFPJUXLAZZRV-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3-{[(2,6-Dichlorophenyl)sulfonyl]amino}propanoic acid typically involves the reaction of 2,6-dichlorobenzenesulfonyl chloride with 3-aminopropanoic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-{[(2,6-Dichlorophenyl)sulfonyl]amino}propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-{[(2,6-Dichlorophenyl)sulfonyl]amino}propanoic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{[(2,6-Dichlorophenyl)sulfonyl]amino}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, affecting their structure and function. This interaction can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar compounds to 3-{[(2,6-Dichlorophenyl)sulfonyl]amino}propanoic acid include:

  • 3-{[(2,4-Dichlorophenyl)sulfonyl]amino}propanoic acid
  • 3-{[(2,5-Dichlorophenyl)sulfonyl]amino}propanoic acid
  • 3-{[(2,3-Dichlorophenyl)sulfonyl]amino}propanoic acid

These compounds share similar structures but differ in the position of the chlorine atoms on the phenyl ring. The unique positioning of the chlorine atoms in this compound can influence its reactivity and interactions with biological targets, making it distinct from its analogs .

Properties

IUPAC Name

3-[(2,6-dichlorophenyl)sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO4S/c10-6-2-1-3-7(11)9(6)17(15,16)12-5-4-8(13)14/h1-3,12H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZFPJUXLAZZRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)S(=O)(=O)NCCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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